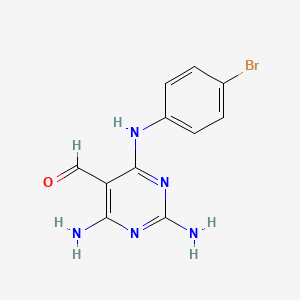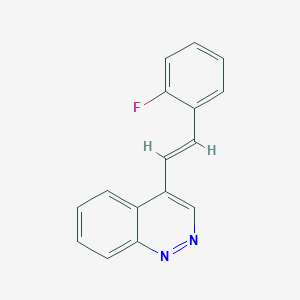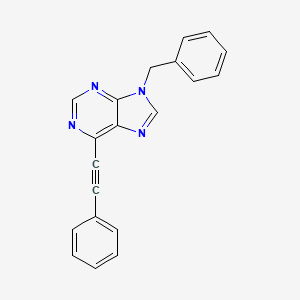![molecular formula C27H20N2O3S B12929281 N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide CAS No. 88207-44-7](/img/structure/B12929281.png)
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of N-(2-vinylphenyl)amides with thiols in the presence of a persulfate-activated charcoal mixture in aqueous acetonitrile solution at 50°C . This reaction follows a radical pathway where persulfate acts as the oxygen source for the formation of the sulfone group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the indole or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Persulfate-activated charcoal mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting the function of target proteins. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(Phenylsulfonyl)benzamides: These compounds share the sulfonyl and benzamide groups but differ in the attached substituents.
N-(2-Benzoyl-phenyl)benzamide: Similar structure but with a benzoyl group instead of a sulfonyl group.
Uniqueness: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is unique due to its indole ring, which imparts specific electronic and steric properties, making it distinct from other sulfonyl benzamides.
Properties
CAS No. |
88207-44-7 |
|---|---|
Molecular Formula |
C27H20N2O3S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30) |
InChI Key |
CUCZNWICWHRXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
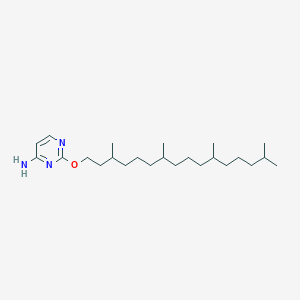
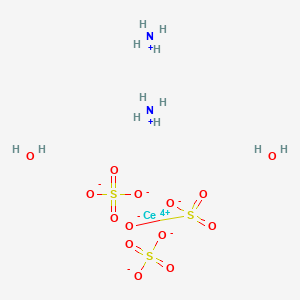
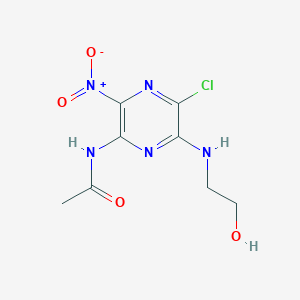
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
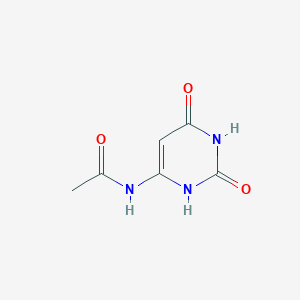
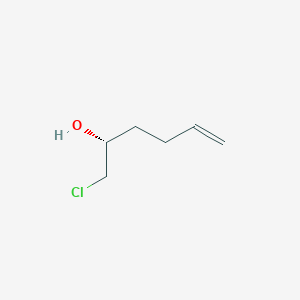
![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

